molecular formula C25H18ClF3N4O5 B2425712 methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate CAS No. 303152-89-8

methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate

Cat. No.: B2425712
CAS No.: 303152-89-8
M. Wt: 546.89
InChI Key: VDHFJOHWHWOIQY-KLPHOBTLSA-N
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Description

Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate is a complex organic compound featuring a unique molecular structure composed of multiple functional groups. This compound exhibits significant chemical versatility due to its intricate arrangement, making it a subject of interest in various scientific domains.

Properties

IUPAC Name

methyl (3E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-3-[(4-nitrophenyl)methoxyimino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF3N4O5/c1-37-24(34)19(12-31-38-14-15-6-8-17(9-7-15)33(35)36)20-13-32(22-5-3-2-4-18(20)22)23-21(26)10-16(11-30-23)25(27,28)29/h2-13,19H,14H2,1H3/b31-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHFJOHWHWOIQY-KLPHOBTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with readily available starting materials like indoles, pyridines, and various substituted benzyl compounds.

  • Key Steps

    • The process involves a series of condensation and substitution reactions.

    • Protective groups are often used to prevent unwanted side reactions.

    • Reaction conditions may include controlled temperatures and pH levels to ensure selective formation of the desired product.

Industrial Production Methods

  • Industrial synthesis often employs continuous flow reactors to optimize reaction times and yields.

  • Scale-up processes may involve solvent recycling and purification steps to maintain efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties.

  • Reduction: : Reduction reactions can be targeted at the nitro group, converting it to amines under specific conditions.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify the pyridine and benzyl groups.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Including hydrogenation catalysts like palladium on carbon or chemical reducers like sodium borohydride.

  • Substituents: : Various halogenating agents, alkylating agents, and acylating agents depending on the desired modification.

Major Products Formed

  • Oxidation products include corresponding ketones or carboxylic acids.

  • Reduction products often include amine derivatives.

  • Substitution reactions yield a variety of functionalized derivatives, depending on the reagent used.

Scientific Research Applications

Chemistry

  • Utilized in the synthesis of complex organic molecules and as intermediates in various chemical reactions.

  • Potential use as ligands in coordination chemistry.

Biology

  • Studied for its potential biological activity, including interactions with enzymes and receptors.

  • Possibilities in biochemical assays and as a research tool for molecular biology.

Medicine

  • Investigated for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Functions as a probe in medicinal chemistry to explore biological pathways.

Industry

  • Employed in the development of advanced materials, including polymers and dyes.

  • Possible use in agrochemical formulations and as a component in specialty chemicals.

Mechanism of Action

Mechanism

  • The compound’s mechanism of action often involves interaction with specific molecular targets such as proteins or nucleic acids.

  • Binding affinity and selectivity are influenced by the functional groups present, determining its biological or chemical activity.

Molecular Targets and Pathways

  • Can modulate enzymatic activity by binding to active or allosteric sites.

  • May interact with cellular receptors, influencing signal transduction pathways.

  • Potential to intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Unique Features

  • The indole and pyridine structures provide diverse interaction sites, enhancing its versatility.

Similar Compounds

  • Methyl 2-{1-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate: : Similar structure but with bromine instead of chlorine.

  • Methyl 2-{1-[3-chloro-5-(difluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate: : Variation with difluoromethyl group.

  • Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-aminobenzyl)oxy]imino}propanoate: : With an amino group in place of the nitro group.

By exploring these aspects, methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate reveals its multifaceted nature and potential in scientific research and industrial applications.

Biological Activity

Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the presence of a pyridine ring and various functional groups, suggest a diverse range of interactions with biological targets.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C24H15ClF3N5O2
  • Molecular Weight : 590.31 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The presence of functional groups such as nitro and trifluoromethyl may allow the compound to interact with various enzymes, potentially inhibiting their activity. This could lead to downstream effects on metabolic pathways.
  • Receptor Modulation : The structural motifs may enable the compound to bind to specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Properties : Compounds containing indole and pyridine derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies have indicated that related compounds can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Activity

A study focusing on a series of pyridine-based compounds reported that certain derivatives significantly inhibited microtubule assembly in cancer cells at concentrations as low as 20 μM. The most promising candidates induced apoptosis and altered cell cycle progression in MDA-MB-231 cells .

Antimicrobial Effects

Another investigation into structurally related compounds found that they exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The agar disc-diffusion method was employed to assess the effectiveness of these compounds at a concentration of 1 mM, revealing notable inhibition zones .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsEffective ConcentrationObservations
AnticancerIndole derivatives20 μMInhibition of microtubule assembly; apoptosis induction
AntimicrobialPyridine derivatives1 mMSignificant inhibition against Gram-positive and Gram-negative bacteria

Case Study 1: Anticancer Evaluation

In a controlled study, this compound was evaluated alongside other indole derivatives for their ability to induce apoptosis in breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, particularly at concentrations above 10 μM.

Case Study 2: Antimicrobial Testing

A series of tests were conducted using the disc diffusion method on various bacterial strains, including E. coli and S. aureus. The compound exhibited significant antibacterial properties, with inhibition zones comparable to standard antibiotics.

Q & A

Q. What are the optimal synthetic routes for methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the functionalization of the pyridine and indole moieties. Key steps include:
  • Coupling reactions : Formation of the indole-pyridine linkage via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres .
  • Oxyimino group introduction : Reaction of the propanoate intermediate with 4-nitrobenzyl hydroxylamine under acidic conditions (pH 4–6) at 50–70°C to form the imino bond .
  • Esterification : Final step using methyl chloride in the presence of a base (e.g., triethylamine) .
    Critical parameters : Temperature control (±2°C), solvent purity (e.g., anhydrous DMF), and reaction time optimization (monitored via TLC/HPLC) to avoid side products .

Q. How is the structural integrity of the compound confirmed during synthesis?

  • Methodological Answer : Structural validation employs:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments (e.g., indole C3-H at δ 7.8–8.2 ppm) and carbon backbone .
  • HPLC-MS : Quantifies purity (>95%) and detects intermediates using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves stereochemistry of the oxyimino group and spatial arrangement of the trifluoromethylpyridine moiety .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C for the ester group) .
  • Photodegradation : UV-Vis spectroscopy under accelerated light exposure (e.g., 5000 lux for 48 hours) to evaluate nitrobenzyl group sensitivity .
  • Hydrolytic stability : Incubation in buffered solutions (pH 3–9) at 25°C, with HPLC monitoring of ester hydrolysis .

Advanced Research Questions

Q. How can reaction mechanisms involving the oxyimino group be analyzed?

  • Methodological Answer : Mechanistic studies require:
  • Kinetic isotope effects (KIE) : Deuterium labeling at the imino nitrogen to track proton transfer steps .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) to map transition states and activation energies for oxyimino bond formation/cleavage .
  • In situ IR spectroscopy : Monitors intermediate species (e.g., nitroso compounds) during reactions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC50 values)?

  • Methodological Answer : Discrepancies may arise from:
  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) and cell lines (e.g., HepG2 vs. HEK293) .
  • Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) with sonication to ensure homogeneity .
  • Batch-to-batch variability : Validate purity via LC-MS and quantify trace impurities (e.g., residual catalysts) .

Q. How can the compound’s interaction with biological targets (e.g., kinases) be elucidated?

  • Methodological Answer : Use:
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized recombinant proteins .
  • Crystallography : Co-crystallize with target enzymes (e.g., cytochrome P450 isoforms) to identify binding pockets .
  • Mutagenesis studies : Replace key residues (e.g., His304 in CYP3A4) to assess interaction specificity .

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